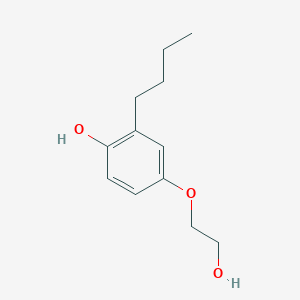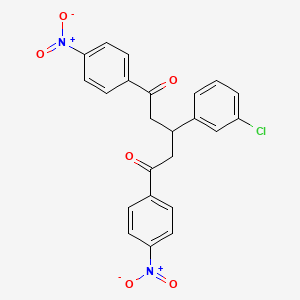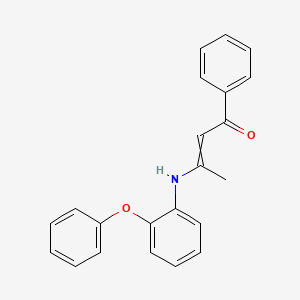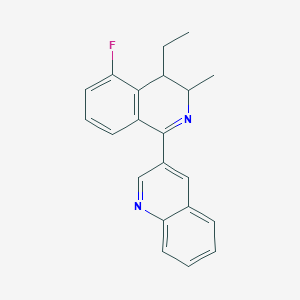
2-(Oct-4-en-4-yl)-1H-indene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Oct-4-en-4-yl)-1H-indene is an organic compound that features an indene core substituted with an oct-4-en-4-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oct-4-en-4-yl)-1H-indene typically involves the reaction of indene with an appropriate oct-4-en-4-yl halide under conditions that promote nucleophilic substitution. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to deprotonate the indene, making it more nucleophilic.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Solvent selection and purification methods such as distillation or recrystallization are also crucial in the industrial process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Oct-4-en-4-yl)-1H-indene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond in the oct-4-en-4-yl group to a single bond, forming saturated derivatives.
Substitution: Electrophilic substitution reactions can occur at the indene core, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride as a catalyst are typical.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated derivatives.
Substitution: Formation of various substituted indenes.
Wissenschaftliche Forschungsanwendungen
2-(Oct-4-en-4-yl)-1H-indene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(Oct-4-en-4-yl)-1H-indene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Octene: Shares the oct-4-en-4-yl group but lacks the indene core.
Indene: Lacks the oct-4-en-4-yl substitution.
4-Octen-4-ylboronic acid pinacol ester: Contains a similar oct-4-en-4-yl group but with different functional groups.
Uniqueness
2-(Oct-4-en-4-yl)-1H-indene is unique due to the combination of the indene core and the oct-4-en-4-yl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications that other similar compounds may not fulfill.
Eigenschaften
CAS-Nummer |
917970-81-1 |
|---|---|
Molekularformel |
C17H22 |
Molekulargewicht |
226.36 g/mol |
IUPAC-Name |
2-oct-4-en-4-yl-1H-indene |
InChI |
InChI=1S/C17H22/c1-3-5-9-14(8-4-2)17-12-15-10-6-7-11-16(15)13-17/h6-7,9-12H,3-5,8,13H2,1-2H3 |
InChI-Schlüssel |
PRVVRKIZWWMIMT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC=C(CCC)C1=CC2=CC=CC=C2C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3S,3'aS,8'aS,8'bR)-5-bromo-2'-(oxolan-2-ylmethyl)spiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B12618039.png)

![2-[4-(2-Phenyl-1,3-thiazol-4-yl)anilino]-1,3-thiazole-4-carboxylic acid](/img/structure/B12618050.png)


![4-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde](/img/structure/B12618082.png)

![(1S,4S)-2-[4-(Methanesulfonyl)phenyl]-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B12618089.png)


![3-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)amino]pyridin-2(1H)-one](/img/structure/B12618102.png)
![3-[2-(2,6-Dimethylphenoxy)anilino]-1-phenylbut-2-en-1-one](/img/structure/B12618105.png)
![2-[(Acetyloxy)imino]-2-amino-N-methylacetamide](/img/structure/B12618113.png)
![1-[5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-yl]azepane](/img/structure/B12618122.png)
